Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate
Description
Historical Development of Pyridinylpiperidine Research
The study of pyridinylpiperidine derivatives traces its origins to the mid-19th century, when piperidine itself was first isolated from black pepper by Thomas Anderson and Auguste Cahours. Early structural debates centered on whether piperidine existed as an open-chain amine or a cyclic structure, a question resolved conclusively by the 1880s through Hofmann’s exhaustive methylation experiments. The integration of pyridine rings into piperidine systems emerged later, driven by interest in alkaloid analogs and their pharmacological potential. Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate exemplifies this hybridization, combining pyridine’s aromaticity with piperidine’s conformational flexibility.
Key milestones include the development of hydrogenation techniques for pyridine-to-piperidine conversion and the application of nucleophilic substitution reactions to attach pyridine moieties to piperidine cores. For instance, early syntheses involved heating ethyl isonicotinate with 4-chloropyridine hydrochloride in ethanol-water mixtures under sealed-tube conditions, a method still relevant in modern laboratories. These efforts laid the groundwork for systematic explorations of structure-activity relationships in medicinal chemistry.
Significance in Heterocyclic Chemistry
Pyridinylpiperidine carboxylates occupy a unique niche in heterocyclic chemistry due to their dual aromatic-aliphatic character. The pyridine ring contributes $$ \pi $$-electron density and hydrogen-bonding capabilities, while the piperidine moiety introduces stereochemical complexity and basicity. This combination enables interactions with biological targets such as enzymes and receptors, making these compounds valuable probes for studying molecular recognition.
The ester group at the 4-position of the piperidine ring further enhances reactivity, serving as a handle for derivatization. For example, hydrolysis yields carboxylic acids, which can be coupled with amines to form amides or reduced to alcohols. Such transformations are critical for tuning physicochemical properties like solubility and lipophilicity, as demonstrated in structure-activity relationship (SAR) studies. Additionally, the planar pyridine ring facilitates $$ \pi $$-stacking interactions in supramolecular assemblies, a feature exploited in materials science.
Positioning within Academic Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor to bioactive molecules. Its scaffold is prevalent in compounds targeting neurological and inflammatory pathways, owing to the ability of the pyridine-piperidine system to mimic endogenous neurotransmitters. For instance, analogs of this compound have been investigated as acetylcholinesterase inhibitors and dopamine receptor modulators.
The ester group’s role as a prodrug element is particularly noteworthy. By masking carboxylic acid functionalities, it improves membrane permeability, enabling efficient cellular uptake. Subsequent enzymatic hydrolysis releases the active acid form, a strategy employed in the design of antiviral and anticancer agents. Furthermore, the compound’s synthetic accessibility—achievable in three steps from commercially available ethyl isonicotinate—makes it a practical starting point for high-throughput screening libraries.
Research Evolution and Current Trends
Recent advancements in pyridinylpiperidine research emphasize green chemistry and computational modeling. Traditional synthetic routes, which often require high temperatures and prolonged reaction times, are being supplanted by microwave-assisted and flow-chemistry approaches to reduce energy consumption. Catalytic methods using transition metals like palladium and nickel are also gaining traction for constructing pyridine-piperidine linkages with higher regioselectivity.
Computational studies leveraging density functional theory (DFT) and molecular docking have elucidated the conformational preferences of this compound. For example, the equatorial orientation of the pyridin-2-yl group minimizes steric hindrance with the piperidine ring, a finding corroborated by nuclear magnetic resonance (NMR) spectroscopy. These insights guide the rational design of derivatives with optimized binding affinities for biological targets.
Emerging applications extend beyond pharmacology. The compound’s rigid yet tunable structure is being explored in metal-organic frameworks (MOFs) for gas storage and catalysis. Its ability to coordinate transition metals via the pyridine nitrogen opens avenues for designing heterogeneous catalysts with tailored active sites. Such interdisciplinary efforts underscore the compound’s enduring relevance in academic research.
Properties
IUPAC Name |
ethyl 1-pyridin-2-ylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-6-9-15(10-7-11)12-5-3-4-8-14-12/h3-5,8,11H,2,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLUAZVTWIPHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396810 | |
| Record name | 4-Piperidinecarboxylic acid, 1-(2-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154348-19-3 | |
| Record name | Ethyl 1-(2-pyridinyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154348-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-(2-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Pyridin-2-yl Halides
A common approach involves reacting ethyl piperidine-4-carboxylate with pyridin-2-yl halides (e.g., 2-chloropyridine or 2-bromopyridine) under basic conditions.
Procedure :
- Base Activation : Ethyl piperidine-4-carboxylate (1.0 equiv) is deprotonated using potassium tert-butoxide (2.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C.
- Substitution : 2-Chloropyridine (1.2 equiv) is added, and the mixture is refluxed at 80°C for 12–24 hours.
- Workup : The product is isolated via aqueous extraction and purified by column chromatography (silica gel, ethyl acetate/hexane).
Key Considerations :
- Pyridin-2-yl halides exhibit moderate reactivity, often requiring elevated temperatures.
- Steric hindrance at the piperidine nitrogen may reduce yields, necessitating excess halide.
Reductive Amination of Pyridine-2-Carbaldehyde
An alternative route employs reductive amination between pyridine-2-carbaldehyde and ethyl 4-oxopiperidine-1-carboxylate.
Procedure :
- Condensation : Pyridine-2-carbaldehyde (1.0 equiv) and ethyl 4-oxopiperidine-1-carboxylate (1.0 equiv) are stirred in methanol with acetic acid (0.1 equiv) at room temperature for 6 hours.
- Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the reaction proceeds for 12 hours.
- Isolation : The crude product is neutralized, extracted with dichloromethane, and crystallized from ethanol.
Advantages :
- High atom economy and mild conditions.
- Avoids pyridin-2-yl halides, which are cost-prohibitive at scale.
Multi-Step Synthesis from Pyridine-2-Carboxylic Acid
This method constructs the piperidine ring post-esterification:
Step 1: Esterification
Pyridine-2-carboxylic acid (1.0 equiv) is refluxed with ethanol (5.0 equiv) and sulfuric acid (0.1 equiv) to yield ethyl pyridine-2-carboxylate.
Step 2: Piperidine Ring Formation
Ethyl pyridine-2-carboxylate undergoes [4+2] cycloaddition with 1,3-butadiene under high-pressure conditions (10 atm, 150°C) to form the piperidine intermediate.
Step 3: Functionalization
The intermediate is hydrogenated over palladium on carbon (Pd/C) to saturate the ring, followed by N-alkylation with ethyl bromoacetate.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities utilize continuous flow reactors to enhance efficiency:
| Parameter | Condition |
|---|---|
| Reactor Type | Tubular (stainless steel) |
| Temperature | 120°C |
| Pressure | 15 bar |
| Residence Time | 30 minutes |
| Catalyst | Zeolite H-Y |
| Yield | 85–90% |
Advantages :
Solvent and Catalyst Optimization
Industrial routes prioritize green chemistry:
- Solvent : Cyclopentyl methyl ether (CPME) replaces toluene due to lower toxicity.
- Catalyst : Immobilized lipases (e.g., Candida antarctica Lipase B) enable esterification under mild conditions (40°C, pH 7).
Analytical Characterization
Post-synthesis validation ensures purity and structural fidelity:
4.1 Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.70 (t, J = 7.6 Hz, 1H), 7.25 (d, J = 7.8 Hz, 1H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 3.55 (m, 2H, piperidine-H), 2.85 (m, 2H), 2.40 (m, 1H), 1.95 (m, 2H), 1.30 (t, J = 7.1 Hz, 3H, CH₃).
- IR (KBr) : 1725 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (pyridine ring).
4.2 Chromatographic Purity
- HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction may produce alcohols or fully reduced piperidine derivatives.
Scientific Research Applications
Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers of Pyridinyl Substituents
Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate (CAS: 847406-21-7) differs by the pyridine ring attachment at the 3-position instead of 2.
Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate (CAS: 420844-59-3) retains the pyridin-2-yl attachment but introduces a trifluoromethyl group at the 5-position. The electron-withdrawing CF₃ group increases lipophilicity (log P ~2.5) and metabolic stability, enhancing its suitability for central nervous system (CNS) targets .
Heterocycle Replacement
Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (CAS: 111247-60-0) replaces pyridine with pyrimidine. The additional nitrogen atom in pyrimidine enhances polarity (TPSA: 65.5 Ų vs. 52.0 Ų for pyridin-2-yl), reducing BBB permeability but improving solubility for intravenous formulations .
Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate (CAS: 1291867-84-9) incorporates a thienopyridine-pyrrole hybrid substituent.
Functional Group Modifications
Ethyl 1-(4-nitrophenylsulfonyl)piperidine-4-carboxylate introduces a sulfonyl group, increasing molecular weight by ~123 Da compared to the parent compound. The electron-deficient nitro group enhances electrophilicity, making it a reactive intermediate in nucleophilic substitution reactions .
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (CAS: Not provided in evidence) replaces pyridin-2-yl with a chloroethyl chain. This simplification reduces steric hindrance, facilitating cyclization reactions to form azabicyclo[2.2.2]octane structures, as seen in the synthesis of umeclidinium bromide .
Pharmacological Activity Comparisons
- Antibacterial Activity : Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate (a structurally related compound) demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus, attributed to its planar tetrahydropyridine core .
- Antiviral Activity: Ethyl 1-(1-(4-chlorobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate (Compound 47) inhibited neurotropic alphavirus replication (EC₅₀: 0.8 µM) by targeting viral RNA polymerase .
- Anti-schistosomal Activity : Thiophene-containing analogs (e.g., Compound 29a) showed IC₅₀ values of 1.2 µM against Schistosoma mansoni, leveraging the pyridin-2-yl group for heme-binding disruption .
Structural and Physicochemical Data Comparison
Biological Activity
Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by its piperidine ring, a pyridine substituent, and an ethyl ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. The compound may act as an inhibitor or modulator of key enzymes involved in metabolic processes or signal transduction pathways.
Anticancer Activity
Research has demonstrated that this compound exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) cells. The compound's mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in macrophages, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound also exhibits antimicrobial properties , showing efficacy against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the bacteria.
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on several cancer cell lines using MTT assays. The results indicated significant cytotoxicity with IC50 values ranging from 15 to 30 µM across different cell lines, highlighting its potential as an anticancer agent .
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups, supporting its role in modulating inflammatory responses .
- Antimicrobial Testing : The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating its potential as a new antimicrobial agent .
Comparison with Related Compounds
This compound can be compared with similar compounds to highlight its unique properties:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate | Pyrazine derivative | Moderate anticancer activity |
| 1-(2-pyridin-4-yl-ethyl)-piperidine-4-carboxylic acid | Carboxylic acid derivative | Enhanced anti-inflammatory effects |
Q & A
Q. What are common synthetic routes for Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Alkylation : Reacting ethyl piperidine-4-carboxylate with 2-bromopyridine in the presence of a base (e.g., sodium carbonate) and a polar aprotic solvent (e.g., DMF) .
- Amide Coupling : Using coupling agents like EDCI/HOBt to link pyridine-2-carboxylic acid derivatives to ethyl piperidine-4-carboxylate, though this method requires careful optimization of solvent (e.g., dry acetonitrile) and stoichiometry . Workup often involves evaporation, aqueous extraction, and column chromatography for purification.
Q. How is the compound characterized structurally?
Key techniques include:
- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 265.142 [M+H]⁺) confirms molecular weight and fragmentation pathways (e.g., loss of ethoxy or pyridinyl groups) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperidine ring protons at δ 1.2–3.5 ppm, pyridinyl protons at δ 7.0–8.5 ppm) .
- X-ray Crystallography : For absolute configuration determination, SHELX programs (e.g., SHELXL) are widely used for refinement .
Q. What are its primary applications in academic research?
The compound serves as:
- A pharmaceutical intermediate in synthesizing muscarinic antagonists (e.g., umeclidinium bromide precursors) .
- A scaffold for bioactive molecules , such as enzyme inhibitors (e.g., carbonic anhydrase) or receptor modulators .
Advanced Research Questions
Q. How can reaction yields be optimized for its synthesis?
- Catalyst Selection : HCl gas in ethanol improves esterification efficiency for ethyl piperidine-4-carboxylate precursors .
- Solvent Effects : Polar solvents (e.g., THF) enhance nucleophilic substitution rates with 2-bromopyridine .
- Temperature Control : Reactions at 60–80°C balance reactivity and byproduct suppression . Yield improvements (e.g., from 50% to >80%) require iterative DOE (Design of Experiments) approaches.
Q. How to resolve contradictions in spectral data interpretation?
Discrepancies in NMR/MS data may arise from:
- Tautomerism : Pyridinyl-proton exchange in DMSO-d₆ can split signals; use CDCl₃ for sharper peaks .
- Impurity Artifacts : Byproducts (e.g., unreacted ethyl piperidine-4-carboxylate) require rigorous purification (HPLC) and spiking experiments . Cross-validate with computational tools (e.g., ACD/Labs or Gaussian) to simulate spectra .
Q. What mechanistic insights govern its reactivity in medicinal chemistry?
- Steric Effects : The pyridin-2-yl group directs electrophilic substitution to the 4-position of the piperidine ring .
- Hydrogen Bonding : The ester carbonyl participates in H-bonding with biological targets (e.g., enzyme active sites), confirmed by molecular docking .
- Metabolic Stability : Ethyl ester hydrolysis in vivo can be modulated by replacing the ethoxy group with bioisosteres (e.g., trifluoromethyl) .
Q. How is the compound utilized in fragment-based drug design?
- Fragment Screening : Its piperidine-pyridine core is a starting point for building kinase inhibitors.
- SAR Studies : Modifying the ester group (e.g., to amides) enhances target affinity; see analogs in and .
- Crystallographic Studies : Co-crystallization with proteins (e.g., carbonic anhydrase) reveals binding modes using SHELX-refined structures .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
